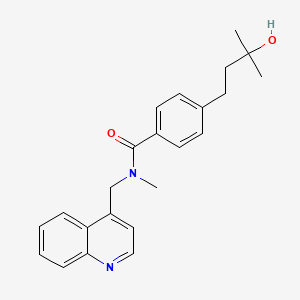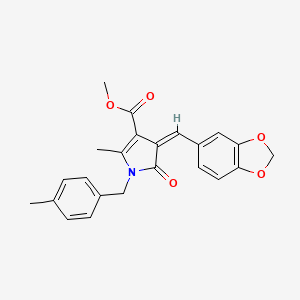![molecular formula C18H18N4S B5306584 5-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-2-(2-thienyl)pyrimidine](/img/structure/B5306584.png)
5-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-2-(2-thienyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-2-(2-thienyl)pyrimidine, also known as TH287, is a small molecule inhibitor that has shown potential in cancer therapy. It was discovered by the pharmaceutical company Threshold Pharmaceuticals and is currently in the preclinical stage of development.
Wirkmechanismus
5-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-2-(2-thienyl)pyrimidine selectively binds to the active site of MTH1, preventing its enzymatic activity. This leads to the accumulation of oxidized nucleotides, which results in DNA damage and cell death in cancer cells. This compound has been shown to be effective in inducing apoptosis in cancer cells, both in vitro and in vivo.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on cancer cells, inducing DNA damage and cell death. It has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. In addition, this compound has been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-2-(2-thienyl)pyrimidine is its specificity for MTH1, which reduces the potential for off-target effects. However, the compound is still in the preclinical stage of development, and further studies are needed to determine its safety and efficacy in humans. In addition, the synthesis of this compound is complex and requires expertise in organic chemistry.
Zukünftige Richtungen
There are several potential future directions for 5-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-2-(2-thienyl)pyrimidine research. One area of interest is the development of combination therapies that include this compound, as it has been shown to enhance the efficacy of other cancer therapies. Another area of interest is the development of analogs of this compound that may have improved pharmacokinetic properties. Finally, further studies are needed to determine the safety and efficacy of this compound in humans, and to identify potential biomarkers that may predict response to the compound.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has shown potential in cancer therapy. Its specificity for MTH1 and minimal toxicity in normal cells make it an attractive candidate for further development. However, further studies are needed to determine its safety and efficacy in humans, and to identify potential biomarkers that may predict response to the compound.
Synthesemethoden
The synthesis of 5-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-2-(2-thienyl)pyrimidine involves several steps, including the reaction of 2-bromo-5-chloropyrimidine with 2-thiophenecarboxylic acid, followed by the reaction of the resulting intermediate with 2-(2-pyridinyl)-1-pyrrolidine. The final product is obtained by purification using column chromatography. The purity and identity of the compound are confirmed using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
5-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-2-(2-thienyl)pyrimidine has been extensively studied for its potential in cancer therapy. It has been shown to selectively inhibit the activity of the DNA damage response protein, MTH1, which is overexpressed in many types of cancer. MTH1 is responsible for removing oxidized nucleotides from the nucleotide pool, which is important for maintaining the integrity of the genome. Inhibition of MTH1 leads to the accumulation of oxidized nucleotides, which results in DNA damage and cell death in cancer cells.
Eigenschaften
IUPAC Name |
5-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-2-thiophen-2-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4S/c1-2-8-19-15(5-1)16-6-3-9-22(16)13-14-11-20-18(21-12-14)17-7-4-10-23-17/h1-2,4-5,7-8,10-12,16H,3,6,9,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRDNRWGBKRYON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CN=C(N=C2)C3=CC=CS3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5306509.png)


![4-{5-[(2-fluorobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5306525.png)

![3-fluoro-2-methoxy-N-methyl-N-[(3-pyridin-3-ylisoxazol-5-yl)methyl]benzamide](/img/structure/B5306533.png)
![8-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5306539.png)
![3-{5-[(4-phenylazepan-1-yl)carbonyl]pyridin-2-yl}phenol](/img/structure/B5306542.png)
![ethyl {2-[(3-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B5306554.png)
![7-(3-chlorophenyl)-4-[2-(1H-pyrazol-1-yl)ethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5306561.png)
![N,N,2-trimethyl-7-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5306568.png)
![2-(3-chlorophenyl)-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}acetamide](/img/structure/B5306595.png)
![N-[2-(4-morpholinyl)ethyl]-2-pyridinecarboxamide 2-butenedioate](/img/structure/B5306603.png)
